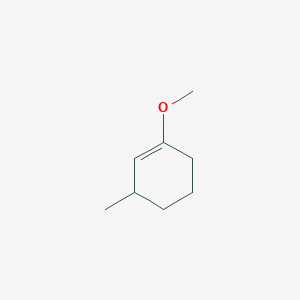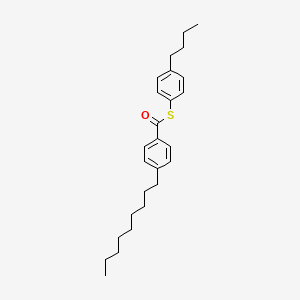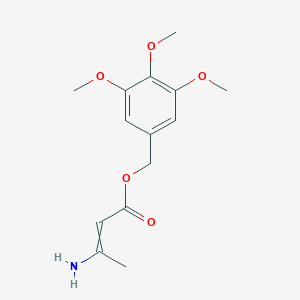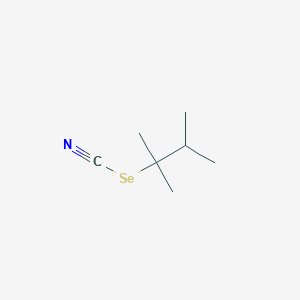
2,3-Dimethylbutan-2-yl selenocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbutan-2-yl selenocyanate is an organoselenium compound with the molecular formula C7H13NSe. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium in its structure imparts distinctive reactivity and biological activity, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutan-2-yl selenocyanate typically involves the reaction of 2,3-dimethylbutan-2-ol with selenocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutan-2-ol reacts with potassium selenocyanate in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of selenium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
2,3-Dimethylbutan-2-yl selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenocyanate group to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dimethylbutan-2-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Studied for its potential antioxidant properties and ability to modulate redox processes in biological systems.
作用机制
The biological activity of 2,3-Dimethylbutan-2-yl selenocyanate is primarily attributed to the selenium atom in its structure. Selenium can participate in redox reactions, influencing cellular redox balance and modulating the activity of selenoproteins such as glutathione peroxidases and thioredoxin reductases . These enzymes play crucial roles in protecting cells from oxidative damage and regulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
Comparison
2,3-Dimethylbutan-2-yl selenocyanate is unique due to its branched alkyl structure, which can influence its reactivity and biological activity compared to linear or aromatic selenocyanates. The presence of two methyl groups on the butane backbone can affect the compound’s steric and electronic properties, potentially leading to different reactivity patterns and biological effects .
属性
CAS 编号 |
61406-94-8 |
|---|---|
分子式 |
C7H13NSe |
分子量 |
190.16 g/mol |
IUPAC 名称 |
2,3-dimethylbutan-2-yl selenocyanate |
InChI |
InChI=1S/C7H13NSe/c1-6(2)7(3,4)9-5-8/h6H,1-4H3 |
InChI 键 |
KIMRITQNPMCAEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)[Se]C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


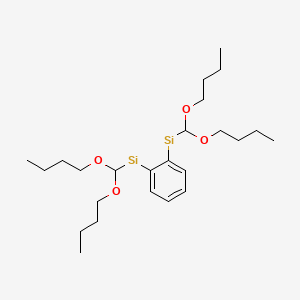
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
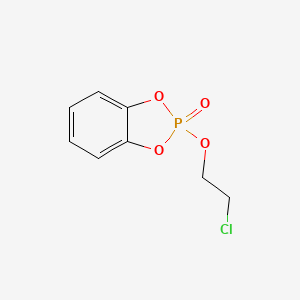
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
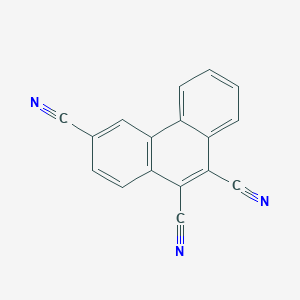
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

